(4-Methanesulfonyl-phenyl)-methanesulfonic acid
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Overview
Description
(4-Methanesulfonyl-phenyl)-methanesulfonic acid is an organic compound characterized by the presence of two methanesulfonyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methanesulfonyl-phenyl)-methanesulfonic acid typically involves the sulfonation of a phenyl ring. One common method includes the reaction of 4-methylsulfonylphenylacetic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation processes. These processes utilize advanced reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methanesulfonyl-phenyl)-methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Introduction of various functional groups such as halides, nitro groups, and sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, (4-Methanesulfonyl-phenyl)-methanesulfonic acid is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in elucidating biological pathways and mechanisms.
Medicine
In the pharmaceutical industry, this compound is explored for its potential therapeutic applications. It serves as an intermediate in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymerization and catalysis.
Mechanism of Action
The mechanism of action of (4-Methanesulfonyl-phenyl)-methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups play a crucial role in binding to active sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylsulfonylphenylacetic acid
- 4-Methylsulfonylbenzeneacetic acid
- 4-Methylsulfonylphenylcarbamic acid
Uniqueness
(4-Methanesulfonyl-phenyl)-methanesulfonic acid is unique due to the presence of two methanesulfonyl groups, which confer distinct chemical properties. This dual functionality enhances its reactivity and versatility in various applications compared to similar compounds with only one sulfonyl group.
Properties
IUPAC Name |
(4-methylsulfonylphenyl)methanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5S2/c1-14(9,10)8-4-2-7(3-5-8)6-15(11,12)13/h2-5H,6H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMJWQIIOJPVPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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